molecular formula C17H20O4 B13922052 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester

Cat. No.: B13922052
M. Wt: 288.34 g/mol
InChI Key: GQLHAGKGKLCFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester is an organic compound with a complex structure. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups that make it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with 4-(3-methoxypropoxy) ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and altering their activity. The pathways involved may include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler derivative without the methoxypropoxy and ethyl ester groups.

    4-(3-Methoxypropoxy)benzoic acid: Similar functional groups but different aromatic core.

    Ethyl 2-naphthoate: Lacks the methoxypropoxy group.

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 4-(3-methoxypropoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C17H20O4/c1-3-20-17(18)14-11-13-7-4-5-8-15(13)16(12-14)21-10-6-9-19-2/h4-5,7-8,11-12H,3,6,9-10H2,1-2H3

InChI Key

GQLHAGKGKLCFSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.